molecular formula C8H6F3NO2 B15059398 4-Methyl-6-(trifluoromethyl)picolinic acid

4-Methyl-6-(trifluoromethyl)picolinic acid

Cat. No.: B15059398
M. Wt: 205.13 g/mol
InChI Key: UNECHLXEXKMTIF-UHFFFAOYSA-N
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Description

Contextualization within Picolinic Acid Derivative Chemistry

Picolinic acid and its derivatives are a well-established class of compounds with a rich history in coordination chemistry and the biomedical sciences. The parent compound, picolinic acid, is a bidentate chelating agent for various metal ions and is a catabolite of the amino acid tryptophan. The pyridine (B92270) nitrogen and the carboxylic acid group at the 2-position allow for the formation of stable complexes with metals, a property that has been exploited in various biological and chemical systems.

The derivatization of the picolinic acid scaffold allows for the fine-tuning of its chemical and physical properties. The introduction of substituents like the methyl and trifluoromethyl groups in 4-Methyl-6-(trifluoromethyl)picolinic acid can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and potential biological activity. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals and agrochemicals, making the exploration of novel picolinic acid derivatives an active area of research. chemenu.com

Significance of Trifluoromethylation in Molecular Design and Chemical Space Expansion

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of the -CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. nih.gov

The electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the carboxylic acid in picolinic acid derivatives and influence the basicity of the pyridine nitrogen. This modulation of electronic properties can affect intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. Furthermore, the metabolic stability of the C-F bond often enhances the in vivo half-life of drug candidates by blocking sites susceptible to oxidative metabolism. The presence of the trifluoromethyl group in this compound is therefore a key feature that expands its potential in the vast chemical space of drug-like molecules. nih.gov

Historical Development and Evolution of Synthetic Strategies for Pyridine Carboxylic Acids

The synthesis of pyridine carboxylic acids has been a subject of extensive research for over a century. Early methods often relied on the oxidation of alkylpyridines. For instance, picolinic acid itself can be synthesized by the oxidation of 2-methylpyridine (B31789) (α-picoline). google.com Over the years, a plethora of synthetic methodologies have been developed to introduce carboxylic acid functionalities onto the pyridine ring with greater control and efficiency.

The synthesis of substituted pyridine carboxylic acids, particularly those bearing fluorine-containing groups, has seen significant advancements. Modern synthetic strategies often involve the construction of the pyridine ring from acyclic precursors or the functionalization of pre-existing pyridine rings through various cross-coupling reactions and direct C-H functionalization methods.

The introduction of a trifluoromethyl group onto a pyridine ring was first reported in 1947, adapting methods used for the synthesis of benzotrifluoride, which involved chlorination and subsequent fluorination of a methyl group. google.com More contemporary methods for the synthesis of trifluoromethylpyridines include cyclocondensation reactions using trifluoromethyl-containing building blocks and direct trifluoromethylation of the pyridine ring. nih.gov These advancements have paved the way for the synthesis of complex molecules like this compound.

Overview of Research Trajectories for this compound and Related Structural Motifs

While specific research exclusively focused on this compound is still emerging, the research trajectories for structurally related compounds provide a strong indication of its potential applications. Trifluoromethyl-substituted pyridine carboxylic acids are key intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. nih.gov

For instance, various trifluoromethylpyridine derivatives have been developed as herbicides, insecticides, and fungicides. nih.govmdpi.com In the pharmaceutical realm, picolinic acid derivatives are being investigated for a multitude of therapeutic applications. The combination of the picolinic acid scaffold, known for its biological relevance, with the advantageous properties of the trifluoromethyl group suggests that this compound and its derivatives are promising candidates for:

Medicinal Chemistry: As building blocks for the synthesis of novel therapeutic agents targeting a range of diseases. The specific substitution pattern may offer unique binding interactions with biological targets.

Agrochemicals: For the development of new pesticides with improved efficacy and metabolic stability.

Materials Science: As ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with tailored electronic and catalytic properties.

The continued exploration of synthetic routes to access this compound more efficiently and the investigation of its chemical and biological properties will undoubtedly fuel future research and development in these areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)12-6(3-4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

UNECHLXEXKMTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 6 Trifluoromethyl Picolinic Acid

Regioselective Synthesis Approaches

Constructing the 4-methyl-6-(trifluoromethyl)picolinic acid scaffold involves either building the ring system with the substituents in place or selectively functionalizing a pre-existing pyridine (B92270) core.

A key challenge in pyridine synthesis is the regioselective introduction of alkyl groups at positions remote from the nitrogen atom. researchgate.net Direct C4-alkylation of a pre-formed 6-(trifluoromethyl)picolinic acid derivative represents a convergent approach. Standard Friedel-Crafts alkylations are not effective for electron-deficient pyridine rings. However, modern methods have been developed to achieve C4-selectivity.

One strategy involves the temporary activation of the pyridine ring. For instance, pyridine N-oxides can be activated and subsequently reacted with Grignard reagents to afford substituted pyridines. organic-chemistry.org More advanced methods utilize a blocking group to direct radical alkylation specifically to the C4 position. A simple maleate-derived blocking group can be installed on the pyridine nitrogen, enabling Minisci-type decarboxylative alkylation to proceed with high C4-selectivity. nih.govchemrxiv.org This method is operationally simple and scalable, using a carboxylic acid as the alkyl donor in the presence of a silver catalyst and a persulfate oxidant. nih.gov After the methyl group is installed, the blocking group is readily removed.

StrategyDescriptionKey ReagentsReference
N-Activation with YlidesFormation of dearomatized pyridylphosphonium ylide intermediates enables a Wittig olefination-rearomatization sequence to introduce alkyl groups.Pyridine N-oxide, Triazine, Aldehydes researchgate.net
Blocking Group-Directed Minisci ReactionA removable blocking group on the nitrogen atom sterically hinders the C2/C6 positions, directing radical alkylation to the C4 position.Maleic acid, Acetic acid, AgNO₃, (NH₄)₂S₂O₈ nih.gov
Direct C-H MetalationUse of strong bases like n-butylsodium can deprotonate the C4 position, allowing for direct alkylation with alkyl halides or Negishi cross-coupling after transmetalation.n-Butylsodium, Alkyl halides, ZnCl₂ researchgate.net

An alternative to functionalizing a pre-formed ring is to construct the pyridine heterocycle from acyclic precursors, a method known as de novo synthesis. Cyclocondensation reactions are particularly powerful for this purpose, as they can assemble the ring with the desired substitution pattern in a single step. researchoutreach.orgnih.gov

A common strategy for synthesizing trifluoromethyl-containing pyridines involves using a trifluoromethyl building block. nih.govjst.go.jp For the target molecule, a plausible route is a Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a β-ketoester or equivalent. acsgcipr.org For instance, reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with an enamine derived from 3-aminocrotonate would construct a dihydropyridine (B1217469) intermediate that can be oxidized to the corresponding 4-methyl-6-(trifluoromethyl)nicotinate.

Once the substituted pyridine core, such as 2,4-dimethyl-6-(trifluoromethyl)pyridine, is synthesized, the final step is the derivatization of one of the methyl groups into a carboxylic acid. The methyl group at the 2-position (alpha to the nitrogen) is more activated toward oxidation than the one at the 4-position. Selective oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, to yield the desired picolinic acid. wikipedia.orggoogle.comgoogle.com Microbial oxidation has also been reported as a highly regioselective method for converting a single methyl group of a dimethylpyridine into a picolinic acid. nih.gov

MethodDescriptionKey Building Blocks/ReagentsReference
Cyclocondensation (Bohlmann-Rahtz type)Condensation of an enamine with a trifluoromethyl-containing 1,3-dicarbonyl compound to form the pyridine ring.Ethyl 4,4,4-trifluoro-3-oxobutanoate, enamines, ammonia (B1221849) nih.govacsgcipr.org
Oxidation of a 2-Methyl GroupSelective oxidation of the methyl group at the C2 position of a precursor like 2,4-dimethyl-6-(trifluoromethyl)pyridine.KMnO₄, Nitric Acid, Biocatalysts (e.g., Exophiala dermatitidis) wikipedia.orggoogle.comnih.gov
Ammoxidation and HydrolysisCommercial-scale method involving the reaction of a picoline with ammonia and oxygen to form a nitrile, followed by hydrolysis.2,4-dimethyl-6-(trifluoromethyl)pyridine, NH₃, O₂, H₂O wikipedia.org

Introduction of the Trifluoromethyl Group

Methods for the direct introduction of a trifluoromethyl (CF₃) group are critical in medicinal and materials chemistry. researchgate.net These can be broadly categorized into nucleophilic, electrophilic, and radical protocols.

Nucleophilic trifluoromethylation involves the reaction of a "CF₃⁻" equivalent with an electrophilic substrate. researchgate.net For aromatic systems like pyridine, this typically requires a leaving group, such as a halogen, at the target position. A plausible synthetic route to this compound would start with a 4-methyl-6-halopicolinate (e.g., chloride or bromide).

The reaction of this halo-pyridine with a nucleophilic trifluoromethylating reagent, often in the presence of a copper catalyst, can effectively install the CF₃ group. scilit.com Common sources of the trifluoromethyl nucleophile include trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). arkat-usa.orgresearchgate.net These reactions generally proceed under mild conditions and tolerate a variety of functional groups.

ReagentTypical ConditionsDescriptionReference
TMSCF₃ (Ruppert-Prakash Reagent)Cu(I) catalyst, fluoride (B91410) source (e.g., CsF, TBAF), aprotic solventA versatile and widely used reagent for introducing the CF₃ group to aryl halides. arkat-usa.org
NaSO₂CF₃ (Langlois' Reagent)Redox initiator (e.g., t-BuOOH), polar solventGenerates a CF₃ radical via single-electron transfer, which can then participate in copper-mediated cross-coupling. researchgate.net
Fluoroform (HCF₃)Strong base (e.g., t-BuOK), Cu catalystAn inexpensive and atom-economical source of the CF₃ anion. researchgate.net

Electrophilic trifluoromethylation utilizes a "CF₃⁺" equivalent that reacts with a nucleophilic (electron-rich) substrate. researchgate.net Pyridine itself is electron-deficient and thus a poor substrate for direct electrophilic attack. However, its corresponding N-oxide is electron-rich and readily undergoes electrophilic substitution, often at the C2 and C6 positions. nih.gov

A viable strategy involves the oxidation of a 4-methylpicolinic acid derivative to its N-oxide. This activated intermediate can then react with a modern electrophilic trifluoromethylating reagent. beilstein-journals.orgnih.gov Prominent examples of such reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. researchgate.netrsc.org The reaction introduces the CF₃ group, and subsequent deoxygenation of the N-oxide would yield the final product. The regioselectivity (C2 vs. C6) would be influenced by the steric and electronic properties of the existing substituents.

Reagent ClassExample(s)DescriptionReference
Hypervalent Iodine ReagentsTogni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Stable, crystalline solids that are highly effective for trifluoromethylating a wide range of nucleophiles, including activated heterocycles. nih.govrsc.org
Sulfonium SaltsUmemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Powerful electrophilic reagents, often used for challenging trifluoromethylations. researchgate.net
Sulfoximine-Based ReagentsHypervalent iodosulfoximine compoundsA newer class of reagents that merge the reactivity of hypervalent iodine and sulfoximine (B86345) chemistry, offering high stability and reactivity. rsc.org

Radical trifluoromethylation provides a complementary approach, particularly for heteroaromatic compounds. researchgate.net The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated, electron-deficient heterocycle, is a classic example. nih.gov

A direct synthesis could involve the radical trifluoromethylation of 4-methylpicolinic acid. Under acidic conditions, the pyridine nitrogen is protonated, activating the ring toward radical attack. The regiochemical outcome is dictated by the position of the most stable radical intermediate, which for 4-substituted pyridines is typically the C2 and C6 positions. The presence of the carboxylate group at C2 might sterically disfavor attack at that site, potentially leading to preferential C6 trifluoromethylation.

Modern protocols often employ photoredox catalysis to generate trifluoromethyl radicals under mild conditions from sources like trifluoroiodomethane (CF₃I) or Togni's reagents. nih.govnih.gov These methods offer high functional group tolerance and operational simplicity.

Radical SourceInitiation MethodDescriptionReference
CF₃I (Trifluoroiodomethane)Photoredox catalysis (e.g., [Ru(bpy)₃]Cl₂), UV lightA gaseous reagent that efficiently generates CF₃ radicals under visible light irradiation. nih.gov
NaSO₂CF₃ (Langlois' Reagent)Chemical oxidants (e.g., (NH₄)₂S₂O₈, t-BuOOH)An inexpensive salt that generates CF₃ radicals via single-electron oxidation. researchgate.net
Togni's Reagent IIPhotoredox catalysis, thermal initiationCan serve as both an electrophilic ("CF₃⁺") and a radical ("CF₃•") source depending on the reaction conditions. nih.gov

Introduction of the Methyl Group and Carboxylic Acid Moiety

The strategic introduction of the methyl and carboxylic acid groups onto a trifluoromethyl-substituted pyridine ring is a key challenge in the synthesis of this compound. Several foundational strategies can be employed, often involving multi-step sequences.

One common approach involves starting with a precursor that already contains the trifluoromethylpyridine core and then introducing the other functional groups. For instance, a classic method for forming the carboxylic acid moiety is the oxidation of an alkyl group, such as a methyl group, at the 2-position of the pyridine ring using a strong oxidizing agent like potassium permanganate (KMnO₄). wikipedia.org

Alternatively, the carboxylic acid can be generated from the hydrolysis of a nitrile (–C≡N) group. This strategy is seen in the synthesis of related trifluoromethyl-substituted nicotinic acids, where a 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine intermediate is hydrolyzed to the corresponding carboxylic acid. google.com A similar pathway could be envisioned for the picolinic acid isomer.

The introduction of the carboxylic acid group can also be achieved via carboxylation of a halogenated pyridine precursor. For example, the synthesis of 5-(trifluoromethyl)picolinic acid has been accomplished through the reaction of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with butyllithium (B86547) followed by quenching with carbon dioxide. nih.gov This organometallic approach allows for the direct installation of the -COOH group at a specific position.

A multi-step synthesis for related aminopicolinic acids highlights a different sequence, starting from picolinic acid itself, proceeding through chlorination, iodination, and subsequent coupling reactions to build complexity before final hydrolysis to the target acid. umsl.edu These varied strategies demonstrate the flexibility chemists have in designing routes based on the availability and reactivity of starting materials.

Catalytic Synthesis Innovations

Modern synthetic chemistry has seen a shift towards catalyst-driven transformations to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit significantly from these innovations.

Transition metals are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. In the context of picolinic acid synthesis, copper and palladium catalysis have shown particular promise. A recently developed method allows for the C-4 selective carboxylation of pyridines using carbon dioxide. chemistryviews.org This process involves an initial phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt. chemistryviews.org This approach is notable for its high regioselectivity and use of a readily available C1 source. chemistryviews.org

Palladium catalysis is also instrumental, particularly in hydrogenolysis reactions. In the synthesis of 4-trifluoromethylnicotinic acid, a Pd/C catalyst is used to remove chloro groups from the pyridine ring, a crucial dehalogenation step before or after hydrolysis of a nitrile to the carboxylic acid. google.com The versatility of transition metal catalysis is further exemplified by the wide array of cross-coupling reactions (e.g., Suzuki, Heck, Negishi) used to build complex substituted pyridines, which are precursors to medicinally relevant compounds. mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, represents a growing field in synthesis. While specific organocatalytic routes for this compound are not extensively documented, the principles are applicable to the synthesis of its core structure. Organocatalysts are often employed in asymmetric synthesis and can promote reactions like Michael additions, aldol (B89426) reactions, and cycloadditions that can be used to construct highly functionalized heterocyclic rings. Research continues to expand the scope of organocatalysis to transformations traditionally dominated by transition metals.

Adherence to green chemistry principles aims to reduce the environmental impact of chemical processes. Key innovations in the synthesis of pyridine derivatives align with these goals.

Use of Sustainable Reagents : The development of synthetic methods that utilize CO₂ as a C1 building block for carboxylation is a prime example of a greener approach, replacing more hazardous reagents. chemistryviews.orgrsc.org

Heterogeneous Catalysis : The use of recyclable, solid-supported catalysts simplifies product purification and minimizes waste. Metal-organic frameworks (MOFs), such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been developed as novel heterogeneous catalysts for the multi-component synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govrsc.org These catalysts are effective at ambient temperatures and can be recovered and reused. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation is recognized as a green chemistry tool that can significantly reduce reaction times, improve yields, and lead to purer products compared to conventional heating. nih.govacs.org This technology has been successfully applied to one-pot, multi-component reactions for synthesizing novel pyridine derivatives. acs.org

These approaches collectively contribute to more sustainable and efficient manufacturing of complex molecules like this compound.

Stereoselective Synthesis Considerations for Chiral Analogs (if applicable)

While this compound is itself an achiral molecule, the picolinic acid scaffold is a valuable component in the synthesis of chiral molecules. Chiral analogs are often sought in pharmaceutical and agrochemical research to optimize biological activity.

One notable strategy involves using picolinic acid to form chiral metal complexes that act as reagents in asymmetric synthesis. For example, chiral Ni(II) complexes derived from picolinic acid and o-aminoacetophenone have been designed as highly reactive nucleophilic glycine (B1666218) equivalents. nih.gov These complexes undergo Michael addition reactions with chiral α,β-unsaturated acceptors. The stereochemical outcome of these reactions is robustly controlled, leading to the highly diastereoselective preparation of β-substituted pyroglutamic acids, demonstrating how the picolinic acid framework can be integral to creating stereochemically complex products. nih.gov

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms of key synthetic steps is fundamental to optimizing conditions and developing new transformations. The multi-component synthesis of picolinate and picolinic acid derivatives using a UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst has been the subject of mechanistic investigation. nih.govresearchgate.net

The proposed mechanism proceeds through several distinct stages:

The reaction is initiated by the activation of an aldehyde by the phosphoric acid group of the catalyst.

This activated aldehyde reacts with malononitrile (B47326) to form an intermediate (I).

Simultaneously, ethyl pyruvate (B1213749) reacts with ammonia (from ammonium (B1175870) acetate) to generate a separate intermediate (II).

A Michael addition occurs where intermediate (II) attacks intermediate (I). nih.gov

The final step involves a cooperative vinylogous anomeric-based oxidation to yield the final picolinate product. nih.govresearchgate.net

This detailed mechanistic understanding provides insight into the cooperative roles of the catalyst's functional groups and the reaction partners, facilitating further catalyst design and reaction optimization.

Chemical Reactivity and Transformation Studies of 4 Methyl 6 Trifluoromethyl Picolinic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for reactions, readily undergoing esterification and amidation, and can be induced to decarboxylate under specific conditions.

Esterification and Amidation Reactions

Esterification: The conversion of 4-Methyl-6-(trifluoromethyl)picolinic acid to its corresponding esters can be achieved through various standard methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the desired ester. A common method involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.gov Another approach is the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct reaction between the acid and an alcohol. nih.gov However, with picolinic acids, this can sometimes be complicated by the formation of N-acylureas as byproducts. nih.gov More reactive esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can also be prepared, which are useful for subsequent reactions. nih.gov The use of modern catalytic methods, for example employing metal-organic frameworks like UiO-66-NH₂, has also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol. nih.gov

Amidation: Similar to esterification, amidation reactions are crucial for creating amide derivatives. These reactions typically involve activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. researchgate.netnih.gov The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine is a common and effective method for forming the amide bond. google.com Direct amidation can also be catalyzed by Lewis acids like titanium tetrafluoride (TiF₄), which has been shown to be effective for both aromatic and aliphatic carboxylic acids. researchgate.net

Table 1: Examples of Esterification and Amidation Reagents

Reaction Type Reagent/Catalyst Description
Esterification Thionyl chloride (SOCl₂) Converts carboxylic acid to acid chloride for reaction with alcohols. nih.gov
Esterification Dicyclohexylcarbodiimide (DCC) Dehydrating agent for direct reaction with alcohols. nih.gov
Esterification UiO-66-NH₂ Heterogeneous catalyst for esterification with methanol. nih.gov
Amidation HATU/DIPEA Coupling agent and base for amide bond formation. google.com
Amidation Titanium tetrafluoride (TiF₄) Lewis acid catalyst for direct amidation. researchgate.net
Amidation Thionyl chloride (SOCl₂) Forms acid chloride intermediate for reaction with amines. researchgate.netnih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of picolinic acid derivatives can be challenging but is achievable under certain conditions. For related compounds like lithium pyridylacetates, decarboxylative functionalization has been demonstrated. beilstein-journals.org This suggests that forming a salt of this compound could facilitate its decarboxylation, potentially in the presence of a suitable electrophile to trap the resulting carbanion. The electron-withdrawing trifluoromethyl group would likely influence the stability of any anionic intermediate formed during this process.

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing trifluoromethyl group. This significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the deactivating nature of the nitrogen atom, which can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. wikipedia.orgyoutube.com The trifluoromethyl group also strongly deactivates the ring towards electrophilic attack. libretexts.org The methyl group, in contrast, is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com In this specific molecule, the positions are C3, C5, and the methyl group itself. Given the strong deactivation by the trifluoromethyl group and the pyridine nitrogen, any electrophilic substitution would be expected to occur at the position least deactivated, which would likely be the C5 position, meta to the trifluoromethyl group and ortho to the methyl group. However, harsh reaction conditions would likely be required, and yields may be low. youtube.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov Good leaving groups, such as halogens, at positions ortho or para to the electron-withdrawing groups are typically required for SNAr to proceed efficiently. youtube.com While the parent molecule does not have a leaving group, derivatives of this compound that are halogenated on the pyridine ring would be expected to undergo nucleophilic substitution. The substitution would likely occur at the position activated by the trifluoromethyl group. For instance, a halogen at the C2 or C6 position would be highly activated towards displacement by nucleophiles.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In the case of this compound, the carboxylic acid group can direct metalation to the C3 position. Alternatively, the methyl group can be deprotonated to form a benzylic-type anion. The resulting organometallic species can then be reacted with various electrophiles.

Furthermore, halogenated derivatives of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. kaust.edu.saresearchgate.netnih.gov These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine ring. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. kaust.edu.saresearchgate.net

Table 2: Summary of Potential Reactivity

Section Reaction Type Key Factors Expected Outcome
3.1.1 Esterification/Amidation Reactivity of the carboxylic acid group. Formation of esters and amides under standard conditions.
3.1.2 Decarboxylation Stability of the resulting carbanion. Possible under forcing conditions or with specific reagents.
3.2.1 Electrophilic Substitution Deactivating pyridine N and CF₃ group; activating CH₃ group. Difficult, likely requiring harsh conditions; potential for substitution at C5.
3.2.2 Nucleophilic Substitution Electron-deficient ring. Favorable on halogenated derivatives, especially at positions activated by the CF₃ group.
3.2.3 Metalation/Cross-Coupling Directed metalation by functional groups; reactivity of halogenated derivatives. Versatile functionalization of the pyridine ring via organometallic intermediates and cross-coupling reactions.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. Its impact on the 4-methylpicolinic acid scaffold is significant, governing the feasibility and selectivity of various reactions.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov This is a consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This strong electron withdrawal has several critical effects on the reactivity of the this compound molecule.

Reactivity of the Pyridine Ring: The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. The addition of a -CF3 group at the 6-position drastically enhances this electron deficiency. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. The electron density is lowest at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The -CF3 group further activates these positions. Consequently, if a good leaving group were present at the 2- or 4-position, it would be readily displaced by nucleophiles. quimicaorganica.orgnih.gov While the parent molecule lacks such a leaving group, this high reactivity is a key consideration in the design of synthetic routes starting from halogenated precursors. synblock.com

Electrophilic Aromatic Substitution (EAS): Conversely, the pyridine ring is strongly deactivated towards electrophilic attack. youtube.com Reactions like nitration or Friedel-Crafts alkylation, which are common for benzene derivatives, are extremely difficult to perform on this scaffold and would require harsh reaction conditions. youtube.comyoutube.com If an electrophilic substitution were to occur, it would be directed to the 3- or 5-position, which are meta to the deactivating nitrogen and trifluoromethyl groups.

Acidity of the Carboxylic Group: The strong inductive electron withdrawal by both the ring nitrogen and the 6-trifluoromethyl group increases the polarization of the O-H bond in the carboxylic acid moiety. This stabilizes the resulting carboxylate anion, thereby significantly increasing the acidity of the picolinic acid compared to benzoic acid or picolinic acid itself.

SubstituentHammett Constant (σp)Electronic Effect
-CF3+0.54Strong Electron-Withdrawing
-COOH+0.45Electron-Withdrawing
-H0.00Neutral
-CH3-0.17Electron-Donating

The trifluoromethyl group is considerably larger than a hydrogen atom or even a methyl group, introducing significant steric bulk. mdpi.com This steric hindrance can play a crucial role in directing the outcome of chemical reactions by influencing the accessibility of adjacent reaction sites. nih.gov

Reactivity at Position 5: The bulk of the -CF3 group at position 6 can sterically hinder reactions at the adjacent C-5 position. A nucleophile or electrophile approaching the C-5 atom would experience steric repulsion from the trifluoromethyl group, potentially favoring reaction at the less hindered C-3 position.

Groupvan der Waals Radius (Å)Steric Influence
-CF3~2.7Significant
-CH3~2.0Moderate
-H~1.2Minimal

Transformational Chemistry for Novel Derivatives of this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. nih.govgoogle.com Transformations can be targeted at the carboxylic acid function or the pyridine ring to generate a diverse range of novel derivatives.

The most common and synthetically useful transformations involve the carboxylic acid group. Amidation and esterification reactions are straightforward methods to produce new derivatives with potentially novel biological activities.

Amide Synthesis: The conversion of the carboxylic acid to an amide is a key transformation. This can be achieved through several standard methods:

Activation to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with primary or secondary amines to form the desired picolinamide (B142947) derivative. nih.gov

Peptide Coupling Reagents: Direct coupling of the carboxylic acid with an amine can be mediated by a wide range of coupling agents, such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP). This method is often preferred for its mild conditions and broad substrate scope.

Borate Ester-Mediated Amidation: Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, have been shown to be effective for the direct amidation of carboxylic acids with amines under neutral conditions. acs.org

These amidation strategies allow for the introduction of a vast array of different amine-containing fragments, leading to the creation of large libraries of compounds for biological screening. nih.gov

Starting MaterialReagentsProductYieldReference
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid1. SOCl2; 2. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropan-1-amine(S)-3-bromo-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamideNot specified google.com
Picolinic Acid1. SOCl2; 2. N-ethylanilineN-ethyl-N-phenylpicolinamideGood to Moderate nih.gov
Pyridine-2,6-dicarboxylic acid1. SOCl2; 2. N-methylanilineN1,N6-dimethyl-N1,N6-diphenylpyridine-2,6-dicarboxamideGood to Moderate scribd.com
Various Carboxylic AcidsAmine, B(OCH2CF3)3, MeCNCorresponding AmideGood to Excellent acs.org

Ring Functionalization: While direct C-H functionalization of the electron-deficient pyridine ring is challenging, advanced synthetic methods offer potential pathways. For example, selective functionalization at the C-3 position of related N-heterocycles has been achieved by transiently activating the ring towards electrophilic attack through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. acs.org Such strategies could potentially be adapted to introduce new substituents at the C-3 or C-5 positions of this compound, opening avenues to novel chemical structures.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 6 Trifluoromethyl Picolinic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Methyl-6-(trifluoromethyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. The pyridine (B92270) ring displays two aromatic protons. Due to the substitution pattern, these protons are not adjacent and would therefore appear as singlets or very finely split doublets depending on long-range couplings. The proton at the 5-position is anticipated to be downfield due to the electron-withdrawing effects of the adjacent trifluoromethyl group and the carboxylic acid. The proton at the 3-position would be influenced by the neighboring carboxylic acid and the methyl group.

The methyl group protons at the 4-position would appear as a sharp singlet, typically in the range of 2.3-2.7 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum will show eight distinct carbon signals. The carboxyl carbon is expected at the most downfield position, typically in the 165-175 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by their substituents. The carbon bearing the trifluoromethyl group (C6) and the carbon bearing the carboxylic acid group (C2) are expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
COOH>10165-175s (broad) / s
H3/C3~8.0-8.2~125-130s / s
-CH₃ (at C4)~2.5~20-25s / q
H5/C5~8.3-8.5~120-125 (q)s / q
-CF₃ (at C6)-~120-125 (q)- / q
C2-~150-155- / s
C4-~145-150- / s
C6-~148-153 (q)- / q

Note: Predicted values are based on the analysis of structurally similar compounds and computational models.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the -CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. For trifluoromethyl groups attached to a pyridine ring, the chemical shift typically appears in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a -CF₃ group.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, long-range couplings between the aromatic protons and the methyl protons might be observable, which would help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-H bending vibrations of the methyl group would also be present.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the pyridine ring and the C-CF₃ bond are often strong in the Raman spectrum. The C=O stretch would also be observable.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)2500-3300-Broad, Strong (IR)
Aromatic C-H stretch3000-31003000-3100Medium (IR), Strong (Raman)
C=O stretch1700-17301700-1730Strong (IR), Medium (Raman)
Aromatic ring stretches1400-16001400-1600Medium-Strong
C-F stretches1100-1300-Strong (IR)
Ring breathing-~1000Strong (Raman)

Note: Predicted values are based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₈H₆F₃NO₂), the calculated molecular weight is approximately 205.03 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 205 would be expected. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The loss of carbon monoxide (CO, M-28) from the [M-OH]⁺ fragment is also a possibility. The trifluoromethyl group is relatively stable, but loss of a fluorine atom or the entire CF₃ group (•CF₃, M-69) could also occur under certain conditions.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 5-(trifluoromethyl)picolinic acid monohydrate, offers valuable insights. chemicalbook.com

It is expected that in the solid state, this compound would form hydrogen-bonded dimers through the carboxylic acid groups, a common feature for carboxylic acids. The pyridine ring is expected to be planar. The substituents, the methyl, trifluoromethyl, and carboxylic acid groups, would lie in or close to the plane of the ring. The crystal packing would be influenced by hydrogen bonding and potentially by π-π stacking interactions between the pyridine rings. The trifluoromethyl groups may also participate in weak intermolecular interactions.

Molecular Conformation and Packing Arrangements

The carboxylic acid group is observed to be coplanar with the aromatic pyridine ring, with a minimal dihedral angle between their least-squares planes. nih.gov This planarity suggests a degree of electronic conjugation between the carboxyl group and the aromatic system. The carbon-nitrogen bond lengths within the pyridine ring are shorter than the carbon-carbon bonds, a characteristic feature of pyridine structures. nih.gov

In the crystalline state, substituted picolinic acids often exhibit arrangements driven by a balance of various non-covalent interactions, including π-stacking. nih.govresearchgate.net For 5-(trifluoromethyl)picolinic acid monohydrate, the crystal packing is characterized by the formation of two-dimensional sheets. nih.goviucr.org The trifluoromethyl groups extend from the faces of these sheets, influencing the interlayer interactions. nih.govnih.gov

Parameter5-(trifluoromethyl)picolinic acid monohydrate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2345 (3)
b (Å)6.1345 (2)
c (Å)13.0123 (4)
β (°)113.898 (1)
Volume (ų)819.54 (4)
Z4

Table 1: Crystal data for the analog 5-(trifluoromethyl)picolinic acid monohydrate. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of trifluoromethyl-substituted picolinic acids is dominated by a network of hydrogen bonds and other intermolecular interactions. nih.goviucr.org Analysis of 5-(trifluoromethyl)picolinic acid monohydrate reveals a complex hydrogen-bonding network facilitated by the presence of a water molecule in the crystal lattice. nih.goviucr.orgresearchgate.net

The primary interaction involves the formation of a centrosymmetric dimer through water bridges. nih.govnih.gov The carboxylic acid group of the picolinic acid molecule donates a hydrogen bond to the water molecule, which in turn donates a hydrogen bond to the carbonyl oxygen of an adjacent picolinic acid molecule. iucr.org This results in a distinct R44(12) graph-set notation for the dimer. nih.goviucr.org

These dimers are further interconnected to form two-dimensional sheets. nih.goviucr.orgresearchgate.net This is achieved through additional hydrogen bonding interactions between the water molecule and both the pyridine nitrogen atom and a carbonyl oxygen of neighboring dimers. iucr.orgnih.gov

Interaction TypeDonorAcceptorDistance (Å)
O—H···OCarboxylic AcidWater2.5219 (11)
O—H···OWaterCarbonyl Oxygen2.8213 (11)
O—H···NWaterPyridine Nitrogen3.1769 (11)
O—H···OWaterCarbonyl Oxygen2.8455 (11)
C—H···FAryl C—HFluorine2.495 (1)

Table 2: Key intermolecular interactions and their distances in the analog 5-(trifluoromethyl)picolinic acid monohydrate. nih.goviucr.orgnih.goviucr.org

Computational Chemistry and Molecular Modeling of 4 Methyl 6 Trifluoromethyl Picolinic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the properties of molecules like 4-methyl-6-(trifluoromethyl)picolinic acid.

Electronic Structure and Molecular Orbitals

DFT calculations are employed to determine the electronic structure, including the distribution of electron density and the energies of molecular orbitals. journaleras.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov For substituted pyridines, the positions of electron-withdrawing groups like trifluoromethyl and electron-donating groups like methyl significantly influence the energies of these frontier orbitals.

Table 1: Representative DFT Calculation Parameters for Substituted Pyridines

Parameter Method Basis Set Description
Geometry Optimization DFT/B3LYP 6-311++G(d,p) Calculation of the minimum energy conformation of the molecule. journaleras.com
Electronic Properties DFT/B3LYP 6-311++G(d,p) Determination of HOMO-LUMO energies, dipole moment, and molecular electrostatic potential. journaleras.comjournaleras.com

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are instrumental in elucidating potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. The activation energy, the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. This is crucial for understanding its synthesis, degradation, and metabolic pathways.

Acidity and Basicity Predictions

The acidity of the carboxylic acid group and the basicity of the pyridine (B92270) nitrogen in this compound can be quantitatively predicted using DFT. The acidity, represented by the pKa value, can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid and decrease the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid. Theoretical pKa calculations often involve thermodynamic cycles and have been successfully applied to various organic acids. fluorine1.ru

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape of this compound by simulating the atomic motions over time. nih.gov These simulations reveal the accessible conformations and the transitions between them, which are crucial for understanding its interactions with biological macromolecules. nih.gov

The conformational flexibility of the molecule, particularly the rotation around the single bond connecting the carboxylic acid group to the pyridine ring, can be explored. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions are monitored to assess the stability of different conformations and the flexibility of various parts of the molecule. nih.gov MD simulations can be performed in different solvent environments to mimic physiological conditions.

Table 2: Key Parameters in Molecular Dynamics Simulations

Parameter Description
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system.
Solvent Model Explicit or implicit representation of the solvent, which influences the conformational preferences.
Simulation Time The duration of the simulation, which needs to be long enough to sample the relevant conformational space. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to guide the design of new molecules with enhanced activity. nih.govscispace.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties. eurekaselect.com These descriptors are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. rsc.org

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Steric Molecular weight, volume, surface area
Hydrophobic LogP (octanol-water partition coefficient)

Molecular Docking Studies for Ligand-Target Interactions (Methodology, not biological outcome)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. h-its.orgdntb.gov.uanih.gov The methodology for docking this compound into a specific target's active site involves several key steps.

First, the three-dimensional structures of both the ligand and the target are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov A binding site on the target is then defined. Docking algorithms then systematically explore different conformations of the ligand within the binding site, a process known as conformational sampling. h-its.org

Each generated pose is then evaluated by a scoring function, which estimates the binding affinity. h-its.orgnih.gov The poses are ranked based on their scores, with the top-ranked poses representing the most likely binding modes. journaleras.com Commonly used software for molecular docking includes AutoDock, GOLD, and Glide. h-its.org The results of a docking study can provide valuable insights into the key interactions between the ligand and the target, guiding the design of more potent and selective inhibitors. labinsights.nl

In Silico Screening and Virtual Library Design for this compound Derivatives

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the in silico screening or virtual library design of derivatives based on the this compound scaffold. While computational methods are a standard approach in modern drug discovery and materials science for exploring chemical space and identifying promising lead compounds, dedicated research applying these techniques to this particular molecule has not been published.

The process of in silico screening typically involves using computational models to predict the activity of a large number of compounds against a specific biological target. This can include methods like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. Virtual library design involves the creation of a large, diverse set of virtual compounds based on a core chemical structure, which can then be screened computationally.

Although no specific examples exist for this compound, the general methodology for creating a virtual library would involve systematically modifying its structure. This could include:

Altering the position and nature of substituents on the pyridine ring.

Replacing the methyl or trifluoromethyl groups with other functional groups to explore effects on electronic properties and steric interactions.

Modifying the carboxylic acid group to create esters, amides, or other bioisosteres.

These virtual derivatives could then be screened against various protein targets to predict potential biological activities. However, without experimental data or published computational models centered on this specific compound, any such library or screening effort would be purely theoretical. There are currently no publicly available research findings or data tables detailing such work for this compound.

Structure Activity Relationship Sar Studies of 4 Methyl 6 Trifluoromethyl Picolinic Acid Derivatives

Systematic Modification of the Picolinic Acid Scaffold

Systematic modification of the 4-methyl-6-(trifluoromethyl)picolinic acid scaffold involves altering its three primary components: the picolinic acid core, the methyl group, and the trifluoromethyl group. Picolinic acid and its derivatives are recognized for their ability to form stable complexes with a variety of metal ions, a characteristic that is crucial for many of their biological functions. nih.gov

Research on related picolinic acid derivatives has shown that modifications can be extensive. For instance, the carboxylic acid group can be esterified or converted into an amide to modulate polarity and cell permeability. mdpi.com The pyridine (B92270) ring itself can undergo substitutions at its remaining open positions (positions 3 and 5), introducing a range of functional groups such as halogens, amino groups, or larger aryl substituents to explore steric and electronic effects on activity. nih.govmdpi.com

Furthermore, the core scaffold can be expanded by linking other heterocyclic rings, such as pyrazoles, to the pyridine nucleus. This strategy has been employed in the development of novel herbicides, where the aryl-substituted pyrazolyl group attached to the picolinic acid skeleton was systematically varied to optimize herbicidal activity. mdpi.com These studies underscore the versatility of the picolinic acid scaffold in generating diverse chemical entities with tailored properties.

Impact of Methyl Group Position and Substitutions on Molecular Recognition

The position of a methyl group on a heterocyclic ring can significantly influence a molecule's reactivity and its interaction with biological targets. researchgate.net In the this compound structure, the methyl group is located at the 4-position of the pyridine ring.

Studies on other substituted pyridines and related N-heterocycles have demonstrated that the positioning of a single methyl group can markedly alter thermodynamic and kinetic parameters of chemical reactions. researchgate.net For instance, a methyl group can exert steric effects that influence the binding orientation of a molecule within a receptor's active site. Depending on the topology of the binding pocket, a methyl group can either create a favorable van der Waals interaction, enhancing affinity, or introduce steric hindrance that prevents optimal binding. nih.gov

Replacing the methyl group with other substituents allows for a systematic probing of the binding site's requirements. For example, increasing the alkyl chain length (e.g., to an ethyl group) can explore the extent of a hydrophobic pocket, while introducing polar functional groups can identify opportunities for hydrogen bonding or other electrostatic interactions. The "magic methyl" concept in medicinal chemistry highlights that adding a methyl group in a strategic position can lead to a disproportionate increase in binding affinity, often by optimizing the compound's conformation for receptor binding. mdpi.com

Role of the Trifluoromethyl Group in Modulating Molecular Interactions

The trifluoromethyl (-CF₃) group is a critical substituent in modern medicinal chemistry, valued for its ability to significantly enhance a molecule's pharmacological profile. mdpi.comnbinno.com Its incorporation at the 6-position of the picolinic acid ring profoundly influences the molecule's properties through electronic, steric, and lipophilic contributions.

The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect (-I) is due to the high electronegativity of the three fluorine atoms. When attached to the pyridine ring, the trifluoromethyl group decreases the electron density of the aromatic system, which can significantly alter the pKa of the pyridine nitrogen and the carboxylic acid. This modulation of electronic properties can impact the strength of interactions with biological targets, such as enzymes or receptors. nbinno.comnih.gov

From a steric perspective, the trifluoromethyl group is bulkier than a methyl group and is often considered a bioisostere for a chlorine atom due to their similar steric demands. mdpi.com This steric bulk can influence the molecule's conformation and its ability to fit into a binding site. Studies have shown that the steric hindrance provided by a -CF₃ group can dictate molecular conformation, which in turn affects biological activity. nih.gov The robust nature of the carbon-fluorine bond also makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of the parent molecule. mdpi.comnbinno.com

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase the lipophilicity of a molecule. mdpi.comnbinno.com The Hansch π value, which quantifies the contribution of a substituent to lipophilicity, is +0.88 for a -CF₃ group. mdpi.com

The following table illustrates the typical effect of substituting a methyl group with a trifluoromethyl group on the lipophilicity of an aromatic compound.

Parent Compound Substituent (R) logP Change in logP (ΔlogP)
Toluene-CH₃2.11-
Benzotrifluoride-CF₃2.57+0.46
p-Cresol-CH₃1.94-
p-(Trifluoromethyl)phenol-CF₃2.56+0.62

Note: logP values are representative and can vary based on experimental conditions. The data demonstrates the general trend of increased lipophilicity upon trifluoromethylation.

Correlation Between Structural Features and General Biological/Chemical Activity Profiles

The Carboxylic Acid Group: The presence of the carboxylic acid at the 2-position is often essential for activity, particularly when the mechanism involves chelation or specific hydrogen bonding with a receptor. Its conversion to esters or amides can serve as a prodrug strategy or alter the binding mode.

The Methyl Group: The 4-methyl group primarily contributes to the steric and hydrophobic profile. Its replacement with hydrogen would probe the necessity of this bulk, while substitution with larger or more polar groups can map out the surrounding space in a binding pocket. For example, in some classes of compounds, moving a methyl group from one position to another can drastically alter binding affinity and selectivity. mdpi.com

The Trifluoromethyl Group: The 6-trifluoromethyl group strongly influences the electronic nature of the pyridine ring and enhances lipophilicity and metabolic stability. The strong electron-withdrawing nature generally impacts the acidity of the carboxylic proton and the basicity of the pyridine nitrogen. Structure-activity relationships in many compound series show that the presence of a -CF₃ group on an aromatic ring is correlated with increased potency. mdpi.com

A hypothetical SAR study might reveal that the combination of a small hydrophobic group at the 4-position and a strong electron-withdrawing, metabolically stable group at the 6-position is optimal for a particular biological activity.

Design Principles for Optimizing Derivative Properties

Based on the established roles of the individual substituents, several design principles can be formulated to optimize the properties of derivatives based on the this compound scaffold.

Bioisosteric Replacement: The methyl and trifluoromethyl groups can be replaced with other groups of similar size or electronic character to fine-tune activity. The methyl group could be swapped for an amino or hydroxyl group to introduce hydrogen bonding capabilities, or for a chlorine atom to modify electronics and lipophilicity. The trifluoromethyl group could be replaced by other electron-withdrawing groups like a cyano (-CN) or nitro (-NO₂) group to test the importance of its specific steric and electronic profile.

Conformational Constraint: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. For instance, bridging the substituent at the 3-position with the methyl group at the 4-position could create a bicyclic system. This strategy is often used to increase binding affinity by reducing the entropic penalty of binding.

Scaffold Hopping: The central pyridine ring could be replaced with other heterocycles (e.g., pyrimidine, pyridazine) to explore different spatial arrangements of the key functional groups and to discover novel intellectual property.

By applying these principles, chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles, building upon the foundational structure of this compound.

Advanced Applications and Role As Chemical Building Blocks

Intermediate in the Synthesis of Complex Heterocyclic Systems

4-Methyl-6-(trifluoromethyl)picolinic acid serves as a fundamental building block for constructing more elaborate heterocyclic frameworks. The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a prime site for chemical modification, readily undergoing reactions such as esterification and amidation. This reactivity allows for its integration into larger, more complex molecular structures. For instance, picolinic acid derivatives are used to create complex picolinamides, which are of interest in medicinal chemistry. google.com

Furthermore, the pyridine core itself can be part of cyclocondensation reactions, leading to fused heterocyclic systems. researchgate.net Picolinic acids, in general, can act as catalysts or synthons in multi-component reactions to produce complex quinolinone structures, highlighting their utility in generating molecular diversity from simple starting materials. nih.govrsc.org The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, directing subsequent chemical transformations. nih.gov

Precursor for Advanced Organic Materials

The unique electronic and physical properties conferred by the trifluoromethyl group make this picolinic acid derivative an attractive candidate for the development of advanced organic materials.

Role in Polymer Synthesis and Modification

While direct polymerization of this compound is not widely documented, its structure offers significant potential for incorporation into polymers. The carboxylic acid functionality enables it to be used as a monomer in condensation polymerizations, leading to the formation of polyesters or polyamides.

Incorporating this fluorinated moiety into a polymer backbone can impart desirable properties such as:

Chemical Resistance: Fluorinated polymers are known for their stability and inertness towards many chemicals.

Modified Solubility and Hydrophobicity: The trifluoromethyl group can significantly alter the solubility characteristics of a polymer, making it more soluble in specific organic solvents or increasing its hydrophobicity.

The molecule could also be used as a modifying agent, grafted onto existing polymer chains to tailor their surface properties or introduce specific functionalities. The use of functional building blocks is a key strategy in creating "smart materials" for various applications. rsc.org

Contributions to Fluorinated Liquid Crystals or Optoelectronic Materials

The incorporation of fluorine atoms into organic molecules is a critical strategy for designing materials for electronic and optoelectronic applications. rsc.org Fluorination can lower the frontier molecular orbital (HOMO/LUMO) energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org

The rigid structure of the pyridine ring combined with the strong dipole moment of the trifluoromethyl group makes this compound a promising precursor for:

Liquid Crystals: The molecular rigidity and polarity are key features for designing molecules that can form mesomorphic phases.

Organic Light-Emitting Diodes (OLEDs): As part of a larger conjugated system, the fluorinated pyridine core could be used in emitter or charge-transport layers. nbinno.com

Organic Photovoltaics (OPVs): Fluorinated derivatives are used to create donor-type materials for photovoltaic cells. google.com

Studies on fluorinated thiophene-phenylene co-oligomers have demonstrated that fluorination can improve photoluminescence quantum yield, facilitate π-stacking in the solid state, and lead to more balanced charge transport—all crucial parameters for high-performance optoelectronic devices. acs.org

Building Block for Ligands in Coordination Chemistry

Picolinic acid and its derivatives are well-established ligands in coordination chemistry. ecampus.comresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions. nih.govnih.gov

This compound can form coordination complexes where the methyl and trifluoromethyl substituents play a crucial role in fine-tuning the properties of the resulting metal complex. nih.gov These groups can influence:

Steric Environment: The size of the substituents can affect the coordination geometry around the metal center. wikipedia.org

Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can alter the electron density at the metal center, thereby influencing the complex's stability, reactivity, and spectroscopic properties. computer.org

Solubility: The substituents can modify the solubility of the metal complex in various solvents.

The synthesis of terpyridines bearing trifluoromethyl groups underscores the importance of such fluorinated building blocks in creating ligands for catalysis and materials science. researchgate.net

Utility in Agrochemicals (as a building block in synthesis)

The trifluoromethylpyridine (TFMP) structural motif is a key component in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.govjst.go.jpjst.go.jpresearchoutreach.org The inclusion of a trifluoromethyl group often enhances the biological activity and metabolic stability of the parent compound. jst.go.jp

While this compound itself is not an active agrochemical, it represents a crucial intermediate in the synthesis of more complex active ingredients. Specifically, pyridine moieties with a trifluoromethyl group at the 4-position are found in commercialized products like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. nih.govresearchoutreach.org The synthesis of these products often involves the construction of the trifluoromethylpyridine ring from acyclic fluorinated building blocks, followed by further functionalization. researchgate.netnih.gov This picolinic acid can serve as a direct precursor for creating the amide linkage found in many biologically active molecules. agropages.com

Table 1: Examples of Commercial Agrochemicals Containing a 4-(Trifluoromethyl)pyridine (B1295354) Moiety
Compound NameAgrochemical TypeKey Structural Feature
FlonicamidInsecticideFeatures a 4-(trifluoromethyl)nicotinamide (B149125) structure. nih.govresearchoutreach.org
PyroxsulamHerbicideContains a 4-(trifluoromethyl)pyridine substructure. nih.gov

Applications in Analytical Chemistry (e.g., as a derivatizing agent)

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. Picolinic acids can be employed as derivatizing agents, particularly for analysis by mass spectrometry (MS).

When a molecule containing a hydroxyl or amino group is reacted with this compound, a picolinoyl ester or amide is formed. This derivatization imparts several advantages for analysis:

Enhanced Ionization: The pyridine nitrogen is basic and can be readily protonated, leading to a stronger signal in positive-ion electrospray ionization mass spectrometry (ESI-MS).

Specific Fragmentation: The picolinoyl group can direct fragmentation in tandem mass spectrometry (MS/MS), leading to characteristic product ions that aid in structural elucidation and quantification.

Chromatographic Modification: The derivatization changes the polarity and volatility of the analyte, which can improve its separation by gas chromatography (GC) or liquid chromatography (LC). utsa.edu

Future Directions and Research Gaps for 4 Methyl 6 Trifluoromethyl Picolinic Acid

Exploration of Underutilized Reactivity Profiles

The reactivity of the 4-methyl group in conjunction with the electron-withdrawing trifluoromethyl group and the directing effect of the carboxylic acid remains an underexplored facet of 4-Methyl-6-(trifluoromethyl)picolinic acid's chemistry. Future investigations could focus on the selective functionalization of the methyl group through radical or oxidative pathways, opening doors to a diverse range of derivatives. Additionally, the pyridine (B92270) ring itself presents opportunities for further substitution reactions. A systematic study of its reactivity in electrophilic and nucleophilic aromatic substitution reactions would provide a deeper understanding of its chemical behavior and unlock new synthetic possibilities.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. In the context of this compound, density functional theory (DFT) calculations could be employed to predict its reactivity, spectroscopic properties, and potential intermolecular interactions. Such in-silico studies can guide the rational design of new derivatives with tailored electronic and steric properties. For instance, modeling the binding of this picolinic acid derivative to biological targets could inform the development of new therapeutic agents or agrochemicals. chemicalbook.com

Interdisciplinary Research Integrating Materials Science and Chemical Synthesis

The unique electronic and chelating properties of picolinic acids suggest that this compound could find applications in materials science. nih.gov Future interdisciplinary research could explore the synthesis and characterization of metal-organic frameworks (MOFs) or coordination polymers incorporating this compound as a ligand. The presence of the trifluoromethyl group could impart unique properties to these materials, such as enhanced thermal stability or specific catalytic activities. Such materials could have potential applications in gas storage, separation, or heterogeneous catalysis.

Strategies for Asymmetric Synthesis of Chiral Analogs

The introduction of chirality can have a profound impact on a molecule's biological activity. While this compound itself is achiral, the development of synthetic routes to chiral analogs is a compelling area for future research. This could involve the asymmetric functionalization of the pyridine ring or the methyl group. The use of chiral catalysts in substitution reactions or the development of enantioselective C-H activation processes would be valuable strategies to explore. rsc.org The resulting chiral compounds could exhibit stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects.

High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methods is essential. Parallel synthesis techniques could be employed to rapidly generate a library of derivatives with diverse functional groups. Subsequent screening of these libraries for desired biological or material properties would accelerate the discovery of new applications. This approach would be particularly valuable for identifying lead compounds in drug discovery or for optimizing the performance of new materials.

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